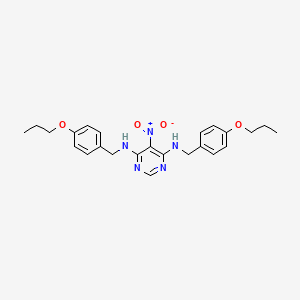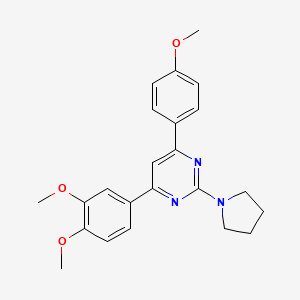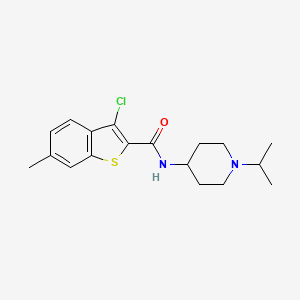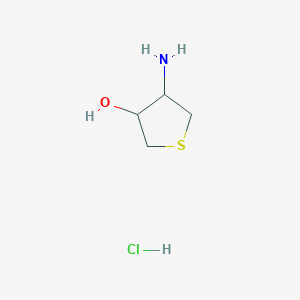
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine, also known as NBPR, is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes and mechanisms.
Aplicaciones Científicas De Investigación
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has been used in various scientific research studies due to its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a valuable tool for studying the mechanisms of DNA replication and repair.
In addition, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a potential therapeutic agent for diseases such as cancer and diabetes.
Mecanismo De Acción
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine inhibits the activity of enzymes and proteins by binding to their active sites and preventing their normal functioning. Specifically, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine binds to the adenosine triphosphate (ATP) binding site of DNA polymerase and PKC, thereby preventing the binding of ATP and subsequent enzymatic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine depend on the specific enzyme or protein that it inhibits. Inhibition of DNA polymerase can lead to DNA damage and cell death, while inhibition of PKC can lead to decreased cell proliferation and increased apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine in lab experiments is its selectivity for certain enzymes and proteins. This allows for more specific and targeted studies of biological processes. However, one limitation of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is its potential toxicity and side effects, which must be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for research on 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine. One potential area of study is its use as a therapeutic agent for diseases such as cancer and diabetes. Further research is needed to determine the efficacy and safety of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine as a potential treatment.
Another area of research is the development of new analogs of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine with improved selectivity and potency. This could lead to the development of more effective tools for studying biological processes and potential therapeutic agents.
Overall, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is a valuable tool for scientific research due to its unique chemical structure and properties. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine involves the reaction of 5-nitro-4,6-diaminopyrimidine with 4-propoxybenzyl bromide in the presence of a base. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
5-nitro-4-N,6-N-bis[(4-propoxyphenyl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-3-13-32-20-9-5-18(6-10-20)15-25-23-22(29(30)31)24(28-17-27-23)26-16-19-7-11-21(12-8-19)33-14-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCSMGFPVJSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N,N'-bis(4-propoxybenzyl)pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)